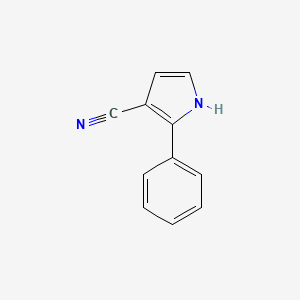

2-phenyl-1H-pyrrole-3-carbonitrile

Description

Overview of Pyrrole (B145914) Chemistry and its Significance in Contemporary Chemical Science

Pyrrole, a five-membered aromatic heterocycle with the chemical formula C₄H₅N, is a cornerstone of modern chemical science. biosynce.comwikipedia.org Its structure, a planar ring containing four carbon atoms and one nitrogen atom, imparts it with unique chemical properties. biosynce.comfiveable.me The nitrogen atom's lone pair of electrons contributes to the aromatic π system, rendering the pyrrole ring electron-rich and highly reactive towards electrophiles. numberanalytics.com This inherent reactivity makes pyrrole and its derivatives valuable building blocks in organic synthesis. biosynce.comnumberanalytics.com

The significance of pyrrole extends deeply into the biological realm. The pyrrole ring is a fundamental component of many vital natural products, including heme, the oxygen-carrying component of hemoglobin, and chlorophyll, the pigment essential for photosynthesis. fiveable.menih.govhokudai.ac.jp Furthermore, various alkaloids, antibiotics, and anti-cancer agents feature pyrrole-containing structures, often exhibiting potent biological activities. biosynce.com In the pharmaceutical industry, pyrrole derivatives are crucial for synthesizing a wide array of drugs, such as anti-inflammatory agents and anti-cancer drugs. biosynce.com The versatility of pyrrole also finds applications in materials science, with polypyrroles being investigated for their potential in flexible electronics and energy storage. biosynce.com

Importance of 2-Phenyl-1H-pyrrole-3-carbonitrile as a Core Heterocyclic System in Organic Synthesis

Within the vast family of pyrrole derivatives, this compound stands out as a significant heterocyclic system in organic synthesis. The presence of the phenyl group at the 2-position and the carbonitrile (cyano) group at the 3-position provides multiple points for further functionalization, making it a versatile precursor for a variety of more complex molecules.

The strategic placement of these functional groups allows for a range of chemical transformations. The pyrrole ring itself can undergo electrophilic substitution, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for amide bond formation and other modifications. The phenyl group can also be substituted to modulate the electronic and steric properties of the molecule. This adaptability makes this compound a valuable scaffold in medicinal chemistry and drug discovery. For instance, derivatives of this core structure have been investigated for their potential as 5-HT6 receptor inverse agonists, which have shown cognition-enhancing activity. acs.org

Historical Context and Evolution of Research on Phenylpyrrole-3-carbonitrile Frameworks

The study of pyrrole chemistry dates back to the 19th century, with the initial isolation of pyrrole from coal tar in 1834. numberanalytics.comnih.gov The foundational methods for pyrrole synthesis, such as the Knorr, Paal-Knorr, and Hantzsch syntheses, were developed towards the end of that century and remain relevant today. nih.govmdpi.com

Research into more complex, functionalized pyrroles like the phenylpyrrole-3-carbonitrile framework has evolved significantly with the advancement of synthetic methodologies. Early research likely focused on the fundamental synthesis and reactivity of such compounds. In recent decades, the focus has shifted towards the development of more efficient and selective synthetic routes, including multi-component reactions and transition-metal-catalyzed cross-coupling reactions. mdpi.comnih.gov These modern techniques allow for the rapid and diverse synthesis of substituted phenylpyrrole-3-carbonitriles, facilitating the exploration of their potential applications in various fields, particularly in the development of new therapeutic agents and functional materials. The ongoing research in this area continues to uncover novel synthetic strategies and expand the utility of this important heterocyclic system. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9/h1-7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTONGWZJVFIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Phenyl 1h Pyrrole 3 Carbonitrile and Its Structural Analogues

Direct Cyclization and Annulation Strategies for Pyrrole (B145914) Ring Formation

The direct construction of the pyrrole core through cyclization and annulation reactions represents a highly efficient approach to synthesizing 2-phenyl-1H-pyrrole-3-carbonitrile and its derivatives. These methods often involve the convergent assembly of multiple simple precursors in a single step.

One-Pot Multicomponent Reactions (e.g., involving α-hydroxyketones, oxoacetonitriles, and anilines)

One of the most effective strategies for assembling highly functionalized pyrroles is through one-pot multicomponent reactions (MCRs). A notable example involves the acetic acid-catalyzed, three-component reaction of α-hydroxyketones, oxoacetonitriles, and primary amines or anilines. nih.govnih.gov This method allows for the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles with high atom economy, as water is the only byproduct. nih.gov The reaction proceeds efficiently under mild conditions, typically in ethanol (B145695) at around 70°C, and has been successfully scaled up to the gram level. nih.gov

The versatility of this approach allows for the creation of a diverse library of pyrrole analogues by simply varying the starting components. nih.gov For instance, the reaction between 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one, 3-oxobutanenitrile, and 4-fluoroaniline (B128567) yields a COX-2 selective NSAID analogue. nih.govnih.gov This methodology has proven valuable for the concise synthesis of several pyrrole-based drug candidates. nih.gov

A proposed mechanism for this transformation involves several potential pathways. One plausible route begins with the acid-catalyzed condensation of the α-hydroxyketone and the amine to form an imine, which then reacts with the oxoacetonitrile. Subsequent cyclization, dehydration, and aromatization lead to the final pyrrole product. nih.gov

Table 1: Examples of Pyrrole-3-carbonitriles Synthesized via One-Pot Multicomponent Reactions nih.govnih.gov

| α-Hydroxyketone | Oxoacetonitrile | Amine/Aniline (B41778) | Product | Yield (%) |

| 2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one | 3-Oxobutanenitrile | 4-Fluoroaniline | 1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile | 53% |

| 2-Hydroxy-1-(p-tolyl)ethan-1-one | 3-Oxobutanenitrile | 4-Fluoroaniline | 1-(4-Fluorophenyl)-2-methyl-5-(p-tolyl)-1H-pyrrole-3-carbonitrile | 60% |

| 1-(4-Chlorophenyl)-2-hydroxyethan-1-one | 3-Oxobutanenitrile | 4-Chloroaniline | 1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbonitrile | 64% |

| 2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one | 3-Oxobutanenitrile | 2-Phenylethylamine | 2-Methyl-1-(2-phenylethyl)-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile | 76% |

| D-(+)-Fructose | Benzoylacetonitrile | Benzylamine (B48309) | 1-Benzyl-2-phenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile | 77% |

Condensation Reactions (e.g., of malononitrile (B47326) with substituted carbonyl or phenacyl derivatives)

Condensation reactions utilizing malononitrile as a key building block are a cornerstone of heterocyclic synthesis. The high acidity of its methylene (B1212753) protons makes it an excellent nucleophile for various carbon-carbon bond-forming reactions. The synthesis of pyrrole-3-carbonitrile derivatives can be achieved through the cycloaddition reaction of 2-(2-oxo-2-arylethyl)malononitriles with reagents like 2-mercaptoethanol (B42355) under phase transfer catalysis (PTC) conditions. nih.gov This method employs a catalyst such as tetrabutylammonium (B224687) bromide to facilitate the reaction between the aqueous and organic phases. nih.gov

While direct condensation of malononitrile with phenacyl derivatives can lead to pyrroles, related reactions also produce other heterocyclic systems. For example, the base-catalyzed cyclocondensation of malononitrile with Erlenmeyer azlactones results in the formation of multi-substituted Δ2-pyrrolines. nih.gov Furthermore, tandem reactions involving the Michael addition of a cyanide source (like TMSCN) to gem-diactivated acrylonitriles, followed by an intramolecular nitrile-to-nitrile condensation, provide a pathway to tetrasubstituted NH-pyrroles. organic-chemistry.org

Table 2: Examples of Pyrrole Derivatives from Malononitrile-Related Condensations nih.gov

| Aryl Group | Reagent | Product | Yield (%) |

| Phenyl | 2-Mercaptoethanol | 2-[(2-Hydroxyethyl)thio]-5-phenyl-1H-pyrrole-3-carbonitrile | 61% |

| 4-Chlorophenyl | 2-Mercaptoethanol | 5-(4-Chlorophenyl)-2-[(2-hydroxyethyl)thio]-1H-pyrrole-3-carbonitrile | 62% |

| 4-Nitrophenyl | 2-Mercaptoethanol | 2-[(2-Hydroxyethyl)thio]-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile | 60% |

Cycloaddition Approaches to Pyrrole-3-carbonitrile Derivatives

Cycloaddition reactions offer a powerful and convergent route to the pyrrole core. researchgate.net Formal [3+2] cycloadditions, in particular, have been developed using modern catalytic methods. A visible-light-induced photocatalytic formal [3+2] cycloaddition of 2H-azirines with alkynes has been achieved using organic dye photocatalysts, providing efficient access to highly functionalized pyrroles. nih.gov

Another innovative [3+2] annulation strategy employs a photocatalytic reaction between N-aryl glycinates and 2-benzylidenemalononitrile partners. rsc.org This method is notable for its mild, redox-neutral conditions and its use of dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a green oxidant, offering a sustainable approach to polysubstituted pyrroles. rsc.org Copper-catalyzed [3+2] cycloaddition reactions of N-substituted pyrrole-2-carboxaldehydes with arylalkenes have also been developed to construct complex bicyclic pyrrole skeletons. nih.gov These methods are characterized by their atom and step economy, utilizing readily available starting materials. nih.gov

Transition Metal-Catalyzed Syntheses

Catalysis by transition metals has revolutionized the synthesis of heterocyclic compounds, providing novel pathways with high efficiency and selectivity. Palladium and gold catalysts are particularly prominent in the construction of the pyrrole ring.

Palladium-Catalyzed Transformations

Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds. One direct route to 2-phenylpyrrole involves the catalytic dehydrogenation of 2-phenyl-1-pyrroline using palladium-on-carbon (Pd/C) or palladium-on-alumina (Pd/Al2O3) catalysts. researchgate.net This reaction provides high yields and selectivities for the aromatization of the pyrroline (B1223166) ring. researchgate.net

More complex pyrrole structures can be accessed through palladium-catalyzed cascade reactions. For instance, a palladium(II)-catalyzed reaction of N-phenacyl pyrrole-2-carbonitriles with aryl boronic acids leads to the formation of functionally diverse pyrrolo[1,2-α]pyrazines. researchgate.net This transformation proceeds via a C(sp)–C(sp2) cascade coupling followed by intramolecular cyclization. researchgate.net Palladium catalysis also enables the cyclization of allenes for the construction of pyrrole and dihydropyrrole rings. chim.it

Gold-Catalyzed Cyclizations

Gold catalysts have emerged as powerful tools for activating alkynes and facilitating cyclization reactions. researchgate.net A gold(I)-catalyzed hydroamination/cyclization cascade reaction between α-amino ketones and alkynes provides a highly regioselective method for synthesizing multi-substituted pyrroles from easily accessible starting materials. organic-chemistry.org

Fused pyrrole systems can be synthesized via a two-step, one-pot procedure initiated by gold catalysis. nih.gov The process begins with the condensation of an N-alkynylhydroxammonium salt with a ketone, followed by a gold-catalyzed cascade that features an initial 3,3-sigmatropic rearrangement to form the bicyclic pyrrole skeleton. nih.gov Gold catalysis has also been employed in the synthesis of specifically functionalized pyrroles, such as 2-aryl-3-fluoropyrroles, through the cyclization and dehydrofluorination of gem-difluorohomopropargylamines. nih.gov

Rhodium and Indium-Catalyzed Approaches

Transition-metal catalysis offers powerful tools for the construction of heterocyclic scaffolds like pyrroles. Rhodium and indium catalysts, in particular, have been employed in elegant synthetic routes that proceed under mild conditions.

Rhodium-Catalyzed Synthesis: Rhodium catalysts are effective in forming pyrroles from various precursors. One notable approach involves the rhodium-catalyzed decomposition of dienyl azides. This reaction, which can also be catalyzed by zinc, facilitates the conversion of dienyl azides into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature, providing an efficient and mild pathway for pyrrole formation. The process is versatile, tolerating a range of functional groups on the substrates.

Another significant application of rhodium catalysis is the oxidative annulation of arylindoles with alkynes. For instance, the reaction of 2-phenyl-1H-indoles with alkynes, catalyzed by a rhodium complex like [Cp*RhCl₂]₂, can produce complex fused heterocyclic systems. This C-H activation strategy demonstrates the power of rhodium to forge new carbon-carbon bonds efficiently.

Indium-Catalyzed Synthesis: Indium(III) catalysts, such as indium(III) chloride (InCl₃), have proven effective for synthesizing pyrroles. A key method is the intramolecular cyclization of homopropargyl azides. When 4-azido-1-phenyl-1-butyne is treated with a catalytic amount of InCl₃, it undergoes a 5-endo-dig cyclization to yield 2-phenyl-1H-pyrrole with high efficiency. This method showcases a broad substrate scope, allowing for the synthesis of various substituted pyrroles and bispyrroles.

Indium salts are also effective in the Paal-Knorr synthesis of N-substituted pyrroles from γ-diketones and amines. Studies comparing different Lewis acids have shown that indium(III) salts like InCl₃, InBr₃, and In(OTf)₃ are superior in terms of reaction times and yields, often proceeding cleanly under solvent-free conditions. google.com

Table 1: Comparison of Indium(III) Catalysts in Pyrrole Synthesis

| Catalyst | Reaction Time (h) | Yield (%) |

| InCl₃ | 0.5 | 95 |

| InBr₃ | 0.5 | 96 |

| In(OTf)₃ | 0.5 | 98 |

| No Catalyst | 24 | 29 |

Data represents the reaction of 2,5-hexanedione (B30556) with aniline at room temperature under solvent-free conditions. google.com

Novel Synthetic Routes and Green Chemistry Principles

Recent advancements in synthetic chemistry have emphasized the development of novel routes that are not only efficient but also align with the principles of green chemistry, such as reducing waste, energy consumption, and the use of hazardous materials.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. google.com Several protocols for the synthesis of pyrrole derivatives have benefited from this technology.

For example, a one-pot, three-component synthesis of imidazole-substituted pyrroles has been developed using microwave assistance. google.com Similarly, N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives have been efficiently synthesized from substituted phenacyl bromides, α-bromoacetophenone, and ethyl acetoacetate (B1235776) under microwave irradiation. google.comrsc.org Another notable application is the three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives, where microwave heating drastically reduced the reaction time from days to minutes and significantly improved the yield. acs.org These methods highlight the potential of microwave-assisted synthesis to create complex pyrrole structures rapidly and efficiently. materials.international

Electrochemical synthesis, which uses electricity to drive chemical reactions, is an inherently green methodology that avoids the need for stoichiometric chemical oxidants or reductants. nih.gov This approach has been successfully applied to pyrrole synthesis.

One strategy involves the electro-oxidative annulation of primary amines with ketones or aldehydes. nih.gov This method can be performed in one pot and allows for the construction of polysubstituted pyrroles. Mediators like iodide can facilitate the reaction, which is believed to proceed through radical processes and subsequent annulation to form the pyrrole scaffold. nih.gov Another innovative electrochemical approach is the ring expansion of pyrrole derivatives to create polysubstituted pyridines, where the initial pyrrole can be formed via a cathodic reduction-enabled ring contraction. nih.gov This sequential electrochemical process demonstrates a unique functional group swap. nih.gov The indirect electropolymerization of pyrrole, where an initiator is generated at the cathode, is another advanced technique being explored. acs.org

Phase Transfer Catalysis (PTC) is a valuable technique for reacting reagents that are in different, immiscible phases (e.g., solid-liquid or liquid-liquid). This method avoids the need for expensive, anhydrous, or aprotic solvents and can lead to simpler work-up procedures and improved yields.

A convenient synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles, which are structural analogues of the target compound, has been achieved using PTC. nih.gov The reaction involves the heterocyclization of N-aryl-2-chloroacetamides with malononitrile. Different phase transfer catalysts were tested, with the best results obtained under solid-liquid conditions using 18-crown-6 (B118740) in acetonitrile (B52724), which afforded good yields in a short reaction time. nih.gov

Table 2: Effect of Phase Transfer Catalysts on Pyrrole-3-carbonitrile Synthesis

| Catalyst | Condition | Reaction Time (min) | Yield (%) |

| 18-crown-6 | Solid-Liquid | 30 | 88 |

| TBAB | Solid-Liquid | 45 | 80 |

| TEBA | Solid-Liquid | 60 | 75 |

| TBHSO₄ | Liquid-Liquid | 150 | 65 |

Reaction of N-phenyl-2-chloroacetamide and malononitrile. nih.gov

The formation of the pyrrole ring through the contraction or rearrangement of larger heterocyclic systems is a sophisticated synthetic strategy. The Cadogan reaction is a classic example, involving the reductive cyclization of a nitro compound, typically using a phosphite (B83602) reagent like triethyl phosphite. While often used to form carbazoles from o-nitrobiaryls, the Cadogan reaction and its modifications can also be applied to generate pyrrole and indole (B1671886) skeletons from suitable nitro-substituted precursors. nih.gov For instance, the reaction can be used to create pyrrolo[3,2-c]carbazoles from 7-aryl-6-nitroindoles.

A more recent development involves the synthesis of polysubstituted pyrroles from 2,5-dihydrothiophenes. This method proceeds through a 6π-electrocyclization followed by a ring-contraction sequence, operating under mild conditions in an open flask.

Precursor-Based Synthetic Pathways

The synthesis of this compound and its analogues can be achieved from a variety of precursor molecules, allowing for modular construction of the final product.

One common approach is the reaction between an α-hydroxyketone, an oxoacetonitrile, and a primary amine. For example, stirring D-(+)-fructose, benzoylacetonitrile, and benzylamine in ethanol with acetic acid yields a highly functionalized 3-cyanopyrrole. A plausible mechanism involves the formation of an enaminone intermediate, which then cyclizes and aromatizes to form the pyrrole ring.

Another versatile method starts with dienyl azides, which can be converted to pyrroles using transition metal catalysts like rhodium(II) or zinc(II) iodide. Homopropargyl azides also serve as excellent precursors, cyclizing in the presence of indium(III) chloride to form the pyrrole ring with a loss of nitrogen gas. Additionally, a straightforward synthesis of 2,4-diphenyl-1H-pyrrole-3-carbonitrile involves the reaction of benzyl (B1604629) cyanide with phenylacetylene (B144264) in the presence of a base. These diverse precursor-based pathways provide chemists with multiple strategies to access the target pyrrole scaffold.

Derivatization of Dihydro-pyrrole-3-carbonitrile Intermediates

The construction of the aromatic pyrrole ring from a non-aromatic precursor, such as a dihydropyrrole (also known as a pyrroline), represents a critical synthetic strategy. This approach hinges on the final aromatization of a dihydro-pyrrole-3-carbonitrile intermediate. The dihydropyrrole can be formed through various cyclization reactions, and its subsequent dehydrogenation or oxidation "derivatizes" it into the stable, aromatic pyrrole system.

One catalytic approach involves the dehydrogenation of pyrrolidines, the fully saturated form of dihydropyrroles. acs.org A notable method employs tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst in an operationally straightforward procedure. acs.org The proposed mechanism suggests that the reaction proceeds through a B(C₆F₅)₃-mediated hydride abstraction from the pyrrolidine (B122466) at the carbon adjacent to the nitrogen (α-position). This generates an iminium salt, which then deprotonates to form a dihydropyrrole intermediate. acs.org This reactive enamine, the dihydropyrrole, can then undergo a subsequent hydride abstraction and deprotonation sequence to yield the final aromatic pyrrole. acs.org This method is advantageous as it allows for the use of stable pyrrolidines as direct precursors to pyrroles, which can be sensitive to harsh oxidative conditions. acs.org

The final aromatization step is crucial. While the borane-catalyzed method achieves this in situ, other oxidative methods can be employed on isolated dihydropyrrole intermediates. The choice of oxidant is critical to avoid undesired side reactions, such as the formation of polypyrrole. Chemoenzymatic methods, for instance, have been explored for the oxidation of pyrroles and their derivatives. The enzyme dehaloperoxidase (DHP) has been shown to catalyze the H₂O₂-dependent oxidation of pyrrole substrates, yielding pyrrolin-2-ones. nih.govrsc.org While this specific outcome is not the desired aromatization to a substituted pyrrole, it highlights the potential and challenges of using oxidative methods on the pyrrole core. The mechanism involves the formation of a ferryl intermediate that performs an electrophilic addition of an oxygen atom. nih.govrsc.org For the synthesis of this compound, a dehydrogenation agent that removes two hydrogen atoms from the dihydropyrrole ring without affecting the phenyl or nitrile substituents is required.

Table 1: Catalytic Dehydrogenation of Pyrrolidines to Pyrroles This table illustrates the concept of forming pyrroles from their saturated precursors, a process that proceeds via a dihydropyrrole intermediate.

| Catalyst | Substrate | Product | Key Feature |

| B(C₆F₅)₃ | Substituted Pyrrolidines | Substituted Pyrroles | Borane-catalyzed dehydrogenation via a dihydropyrrole intermediate. acs.org |

Data interpreted from a study on borane-catalyzed dehydrogenation. acs.org

Utilization of Specific Functionalized Starting Materials (e.g., 2-(2-oxo-2-arylylethyl)malononitriles)

A highly effective and versatile route to this compound and its analogues involves the use of specifically functionalized acyclic precursors that are designed to cyclize into the desired pyrrole ring. Among the most useful of these starting materials are 2-(2-oxo-2-arylethyl)malononitriles. These compounds contain the necessary carbon and nitrogen framework, primed for cyclization.

The synthesis of the 2-(2-oxo-2-arylethyl)malononitrile precursors themselves is often straightforward. A common method involves the reaction of an α-bromoacetophenone derivative with malononitrile in the presence of a base. For example, 2-fluoro-α-bromoacetophenone reacts with malononitrile to produce 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile.

Once the 2-(2-oxo-2-arylethyl)malononitrile intermediate is obtained, it can undergo cyclization to form the pyrrole ring. One documented method involves treating the intermediate with a hydrogen chloride solution in ethyl acetate. This acid-catalyzed cyclization proceeds to form a 2-chloro-5-aryl-1H-pyrrole-3-carbonitrile. The chlorine atom, introduced during the cyclization, can then be removed via catalytic hydrogenation (dechlorination) using a palladium on carbon (Pd/C) catalyst to yield the final 5-aryl-1H-pyrrole-3-carbonitrile.

Alternatively, 2-(2-oxo-2-arylylethyl)malononitriles can be used in multicomponent reactions to build more complex pyrrole derivatives. For instance, they can react with various sulfur-containing nucleophiles under phase transfer catalysis (PTC) conditions. The reaction of 2-(2-oxo-2-arylethyl)malononitriles with reagents like 2-mercaptoacetic acid or 2-mercaptoethanol leads to the formation of pyrroles with a thioether linkage at the 2-position. This demonstrates the versatility of the 2-(2-oxo-2-arylylethyl)malononitrile synthon in generating a wide array of functionalized pyrrole-3-carbonitriles.

Table 2: Synthesis of 5-Aryl-1H-pyrrole-3-carbonitrile Analogues from 2-(2-oxo-2-arylethyl)malononitriles This table summarizes the synthesis of various pyrrole derivatives starting from functionalized malononitrile precursors.

| Starting Aryl Ketone | Intermediate | Cyclization Product | Final Product |

| 2-Fluoro-α-bromoacetophenone | 2-[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile | 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile |

| α-Bromoacetophenone | 2-(2-Oxo-2-phenylethyl)malononitrile | 2-Thio-substituted-5-phenyl-1H-pyrrole-3-carbonitriles* | N/A |

*In these reactions, the cyclization incorporates the nucleophile, leading directly to more complex analogues.

Chemical Reactivity and Derivatization Studies of 2 Phenyl 1h Pyrrole 3 Carbonitrile Core

Reactions of the Pyrrole (B145914) Nitrogen (N-H Acidity and N-Substitution)

The nitrogen atom in the pyrrole ring of 2-phenyl-1H-pyrrole-3-carbonitrile possesses a proton that can be removed by a base, demonstrating its N-H acidity. This deprotonation generates a pyrrolide anion, which can then participate in N-substitution reactions. The acidity of the N-H proton in pyrrole itself is indicated by a pKa of 17.5. wikipedia.org

N-substitution of pyrroles can be achieved using various reagents. For instance, reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base can lead to the corresponding N-substituted pyrroles. organic-chemistry.org Michael addition reactions with electrophilic olefins also result in N-alkylation. organic-chemistry.org The choice of the protecting group on the nitrogen is crucial for directing subsequent reactions and can be later removed. For example, the p-toluenesulfonyl group has been shown to be effective and readily removable. nih.gov

A variety of N-substituted 2-amino-3-cyano pyrroles have been synthesized through multi-component reactions, highlighting the versatility of the pyrrole nitrogen for derivatization. rsc.org

Reactions of the Carbonitrile Group (e.g., Hydrolysis, Reduction to Amines, and Addition Reactions)

The carbonitrile (cyano) group at the 3-position of the this compound core is a versatile functional group that can undergo several important transformations.

Reduction to Amines: The carbonitrile group can be reduced to a primary amine. This is a common reaction for related pyrrole carbonitriles, often achieved using reducing agents like lithium aluminum hydride. This transformation is valuable for introducing a basic aminoethyl group, which can be a key pharmacophore in medicinal chemistry.

Addition Reactions: The carbonitrile group can participate in addition reactions. For example, nucleophilic addition of hydrogen sulfide (B99878) to related 2-oxo-2-arylethyl)malononitriles can lead to the formation of thiones, which can then cyclize to form pyrrole derivatives. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions. nih.gov The reactivity of pyrrole is often compared to that of highly activated benzene (B151609) derivatives like aniline (B41778). wikipedia.org

Electrophilic substitution on the pyrrole ring generally occurs at the C2 or C5 position, as these positions are most activated by the nitrogen atom. However, in this compound, the C2 and C3 positions are already substituted. Therefore, electrophilic attack would be expected to occur at the C5 or C4 position. The phenyl group at C2 and the carbonitrile at C3 will influence the regioselectivity of these reactions.

While less common due to the electron-rich nature of the pyrrole ring, nucleophilic aromatic substitution can occur on pyrrole derivatives, particularly when the ring is substituted with strong electron-withdrawing groups. nih.gov

Regioselectivity of Substitution Reactions

The regioselectivity of substitution reactions on the pyrrole ring is a critical aspect of its chemistry. For unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 position. youtube.comsemanticscholar.org This is because the intermediate cation formed by attack at C2 is more stable, with the positive charge delocalized over three atoms, compared to the intermediate from C3 attack where the charge is delocalized over only two atoms. youtube.com

In the case of this compound, the existing substituents dictate the position of further substitution. The phenyl group at C2 and the electron-withdrawing carbonitrile group at C3 will direct incoming electrophiles. The precise regioselectivity would need to be determined experimentally, but it is likely that the C5 position would be the most favorable site for electrophilic attack.

For N-protected pyrroles, the directing effect of the protecting group can be utilized to achieve high regioselectivity. For example, the use of a trimethylsilyl (B98337) group has been employed to direct iodination to specific positions on the pyrrole ring. nih.gov

Functionalization of the Phenyl Substituent and its Impact on Pyrrole Reactivity

The phenyl group attached at the C2 position of the pyrrole ring can also be functionalized. The pyrrole ring itself can act as a directing group for reactions on the phenyl ring. For instance, palladium-catalyzed ortho-alkylation and benzylation of the benzene ring in 2-phenylpyrroles have been demonstrated, where the pyrrole moiety directs the substitution to the ortho position of the phenyl group. acs.org

Furthermore, the electronic nature of substituents on the phenyl ring can influence the reactivity of the pyrrole core. Electron-donating groups on the phenyl ring would be expected to increase the electron density of the entire system, potentially enhancing the reactivity of the pyrrole ring towards electrophiles. Conversely, electron-withdrawing groups on the phenyl ring would decrease the electron density, making the pyrrole ring less reactive.

Oxidation and Reduction Chemistry of the Pyrrole System

The pyrrole ring is generally sensitive to oxidation and can be easily oxidized to form polypyrrole under acidic conditions. wikipedia.orgresearchgate.net The oxidation of pyrroles can lead to a variety of products, including pyrrolinones and maleimides, depending on the reaction conditions and the oxidant used. researchgate.net The presence of an electron-withdrawing group, such as a carbonitrile, can decrease the rate of oxidation. researchgate.net

Conversely, the pyrrole ring is difficult to reduce via catalytic hydrogenation due to its aromatic character. wikipedia.org However, reductive methods like the Birch reduction have been successfully used for the dearomatization of pyrroles. researchgate.net

Formation of Complex Polycyclic Systems and Fused Heterocycles

The this compound core can serve as a building block for the synthesis of more complex polycyclic and fused heterocyclic systems. The functional groups on the pyrrole ring, namely the N-H, the carbonitrile, and the phenyl group, provide multiple points for further reactions and cyclizations.

For example, the carbonitrile group can be a precursor to an annulated pyridine (B92270) ring, leading to the formation of pyrrolo[3,2-c]pyridines. The amino group, obtained from the reduction of the nitrile, can be used in condensation reactions to form fused pyrimidine (B1678525) or pyrazine (B50134) rings. The phenyl group can also participate in intramolecular cyclization reactions to form fused systems. The synthesis of fused heterocycles like thieno-fused 7-deazapurines often involves the cyclization of appropriately substituted pyrimidines, which can be derived from pyrrole precursors. nih.gov

Synthesis of Spiro Compounds

The pyrrole nucleus, particularly when appropriately substituted, can serve as a key component in the synthesis of spirocyclic compounds. These are complex three-dimensional structures where two rings share a single atom. The synthesis of such compounds often involves the reaction of a pyrrole derivative that acts as an intermediate.

For instance, pyrrolopyrimidin-4-ylidene-malononitriles, which can be derived from aminopyrrole precursors, are valuable intermediates for creating spiro-pyrrolopyrimidines. nih.gov These intermediates can undergo cyclization with various reagents to yield a range of spiro compounds. nih.gov The reaction of these intermediates with reagents like acetylacetone (B45752) or guanidine (B92328) hydrochloride leads to the formation of new rings spiro-fused to the pyrrolopyrimidine core. nih.gov

Another prominent class of spiro compounds derived from pyrrole precursors are spiro-pyrano[2,3-c]pyrazoles. researchgate.netresearchgate.net The synthesis of these molecules can be achieved through multi-component reactions, which are often favored for their efficiency and atom economy. researchgate.netnih.gov One-pot, five-component reactions involving N-propargylated isatin, hydrazine (B178648) hydrate, ethyl acetoacetate (B1235776), malononitrile (B47326) or ethyl cyanoacetate, and aryl azides have been developed for the synthesis of pyrano[2,3-c]pyrazole fused spirooxindoles. nih.gov Mechanistically, these complex transformations can proceed through a series of reactions including in situ pyrazolone (B3327878) formation, Knoevenagel condensation, azide-alkyne cycloaddition, and Michael addition. nih.gov

The following table summarizes representative examples of spiro compound synthesis from pyrrole-derived intermediates.

Table 1: Synthesis of Spiro Compounds from Pyrrole Derivatives

| Starting Material/Intermediate | Reagent(s) | Product Type | Ref. |

|---|---|---|---|

| Pyrrolopyrimidin-4-ylidene-malononitriles | Acetylacetone, Guanidine hydrochloride, Hydrazine hydrate | Spiro-pyrrolopyrimidines | nih.gov |

| N-propargylated isatin, hydrazine hydrate, ethyl acetoacetate, malononitrile/ethyl cyanoacetate, aryl azides | Tea waste supported copper catalyst (TWCu) | Pyrano[2,3-c]pyrazole fused spirooxindole linked 1,2,3-triazoles | nih.gov |

| 5-Arylidene thiazolidine-2,4-diones, isatin, secondary amino acids | MnCoCuFe2O4@l-proline magnetic nanorods | Spiro oxindole (B195798) pyrrolidines/pyrrolizidines/pyrrolothiazoles | nih.gov |

Annulation Reactions to Form Pyrrolizines and Azepines

Annulation reactions involving the pyrrole ring are a powerful strategy for constructing fused bicyclic and polycyclic heterocyclic systems. Pyrrolizines and azepines are two such classes of compounds that can be synthesized from appropriately functionalized pyrrole precursors.

The synthesis of pyrrolo[1,2-a]azepines has been achieved through tandem reactions of N-propargyl pyrrole derivatives with alkynones. rsc.org When 1,2,4-trisubstituted N-propargyl pyrroles are reacted in the presence of a zinc iodide (ZnI2) catalyst, the corresponding pyrrolo[1,2-a]azepines are formed. rsc.org This methodology provides a direct route to this fused seven-membered ring system. rsc.org

The synthesis of azepine derivatives can also be approached through various other strategies, including intramolecular cyclizations and ring expansions of aryl nitrenes. pharmaguideline.com For example, a series of new pyridobenzazepine and pyridobenzothiepine derivatives have been synthesized via palladium-catalyzed C-N and C-S bond formation. shd.org.rs While not a direct annulation of a simple pyrrole, these methods highlight the diverse synthetic pathways available for constructing azepine-containing tricyclic systems. shd.org.rs

The table below outlines an example of an annulation reaction to form a pyrrolo[1,2-a]azepine.

Table 2: Annulation Reaction for Pyrrolo[1,2-a]azepine Synthesis

| Pyrrole Derivative | Reagent | Catalyst | Product | Ref. |

|---|---|---|---|---|

| 1,2,4-Trisubstituted N-propargyl pyrroles | Alkynones | ZnI2 | Pyrrolo[1,2-a]azepines | rsc.org |

Schiff Base Formation and Subsequent Reactivity

The introduction of an amino group onto the this compound core opens up a vast area of chemical transformations, most notably the formation of Schiff bases (imines). Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or a ketone. While this compound itself does not form a Schiff base, its 2-amino analogue is an ideal precursor.

The 2-amino-5-aryl-1H-pyrrole-3-carbonitrile scaffold can be readily converted into a variety of derivatives. For example, 2-aminoethylthio-substituted pyrroles, such as 2-[(2-aminoethyl)thio]-5-phenyl-1H-pyrrole-3-carbonitrile, possess a primary amino group that is available for further reactions. nih.gov This amino group can, in principle, react with aldehydes and ketones to form the corresponding Schiff bases.

The subsequent reactivity of these Schiff bases could involve reduction to form stable secondary amines, or they could act as ligands for the formation of metal complexes. The imine nitrogen provides a site for coordination with metal ions.

The following table presents derivatives of a 2-amino-5-phenyl-1H-pyrrole-3-carbonitrile analogue, illustrating the types of functional groups that can be introduced, which could then be used in further reactions like Schiff base formation.

Table 3: Synthesis of 2-Substituted-5-aryl-1H-pyrrole-3-carbonitrile Derivatives

| Starting Material | Reagent | Product | Ref. |

|---|---|---|---|

| 2-(2-Oxo-2-phenylethyl)malononitrile | 2-Mercaptoacetic acid | 2-[(Carboxymethyl)thio]-5-phenyl-1H-pyrrole-3-carbonitrile | nih.gov |

| 2-(2-(4-Chlorophenyl)-2-oxoethyl)malononitrile | 2-Mercaptoethanol (B42355) | 2-[(2-Hydroxyethyl)thio]-5-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile | nih.gov |

| 2-(2-(4-Nitrophenyl)-2-oxoethyl)malononitrile | 2-Mercaptoethylamine | 2-[(2-Aminoethyl)thio]-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile | nih.gov |

Physicochemical Characterization Methodologies for 2 Phenyl 1h Pyrrole 3 Carbonitrile Architectures

Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental in determining the structure and electronic properties of 2-phenyl-1H-pyrrole-3-carbonitrile architectures. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound and its analogs, ¹H and ¹³C NMR are routinely used to identify the chemical environment of each proton and carbon atom, respectively.

In a study of 2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole, the ¹H NMR spectrum confirmed the structure of the synthesized monomer. pau.edu.tr Similarly, for 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile, various NMR data are available for its characterization. bldpharm.comnih.gov The analysis of novel pyrrole (B145914) flavones also involved comprehensive NMR studies to confirm the structures of the synthesized compounds. researchgate.net

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide further structural detail by establishing correlations between protons and carbons, both directly bonded (HSQC) and over two to three bonds (HMBC). These experiments are invaluable in unambiguously assigning all NMR signals, especially in complex derivatives.

| Technique | Information Provided |

| ¹H NMR | Identifies the chemical environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Identifies the chemical environment of carbon atoms. |

| HSQC | Correlates directly bonded proton and carbon atoms. |

| HMBC | Correlates proton and carbon atoms over two to three bonds. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, a key diagnostic peak is the stretching vibration of the nitrile (C≡N) group, which typically appears as an intense band in the IR spectrum. mdpi.com

In the characterization of 2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole, Fourier Transform Infrared (FTIR) spectroscopy was utilized to investigate the monomer's structure. pau.edu.tr Likewise, the structural analysis of novel pyrrole flavones was supported by IR spectroscopy. researchgate.net The presence and position of the nitrile band, along with other characteristic absorptions for the pyrrole and phenyl rings, provide strong evidence for the compound's identity.

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| N-H stretch (pyrrole) | 3500 - 3200 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C≡N stretch (nitrile) | 2260 - 2220 |

| C=C stretch (aromatic/pyrrole) | 1600 - 1450 |

Mass Spectrometry (MS, HRMS, ESI)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the sample, which are then analyzed. nih.govlifesciencesite.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. sci-hub.st

For 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile, mass spectrometry provided significant clues to its structure. mdpi.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer valuable structural information by revealing how the molecule breaks apart. nih.govlifesciencesite.com Studies on 2-substituted pyrrole derivatives have shown that the fragmentation pathways are significantly influenced by the substituents on the pyrrole ring. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound and its derivatives is related to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum can be used to study the extent of conjugation within the molecule.

The characterization of novel pyrrole flavones and 2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole included UV-Vis spectroscopy to analyze their electronic properties. pau.edu.trresearchgate.netscienceopen.com Carbazole-based ligands, which share structural similarities with phenyl-pyrroles, exhibit strong absorption in the UV-visible region, contributing to their electro- and photoactive properties. nih.gov

Crystallographic Analysis and Solid-State Characterization

While spectroscopic methods provide information about the molecule's connectivity and electronic properties, crystallographic techniques offer a definitive three-dimensional picture of the molecule's structure in the solid state.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid. rsc.orgmdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

For 2-(2,5-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, a crystal structure analysis was crucial for unambiguously confirming the pyrrole carbonitrile structure. mdpi.com The analysis revealed a monoclinic unit cell containing 32 molecules, with four distinct but similar conformers. mdpi.com The dihedral angle between the phenyl and pyrrole rings was identified as a key conformational feature. mdpi.com Similarly, single-crystal X-ray diffraction has been used to elucidate the structures of other complex heterocyclic systems, providing insights into their molecular and supramolecular organization. mdpi.comnih.govmdpi.comniscpr.res.in

| Compound | Crystal System | Space Group | Key Structural Features |

| 2-(2,5-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | Monoclinic | - | Four different conformers in the unit cell, dihedral angle between phenyl and pyrrole rings. mdpi.com |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comnih.govtriazolo [3,4-b] nih.govnist.govthiadiazole | Monoclinic | P2₁/n | Phenyl group twisted from the mean plane of the fused aromatic ring system. mdpi.com |

| 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine | Monoclinic | P2₁/n | Classic N-H…N and C-H…N hydrogen bonds play a major role in the crystal structure. mdpi.com |

Analysis of Molecular Conformation and Dihedral Angles

The three-dimensional structure of this compound and its derivatives is significantly influenced by the rotational freedom around the single bond connecting the phenyl and pyrrole rings. This rotation is described by the dihedral angle, which is the angle between the planes of the two aromatic rings.

In a study of 2-(2,5-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, crystal structure analysis revealed two distinct conformers. The primary difference between them is the dihedral angle between the phenyl and pyrrole rings, which was found to be 24.62(13)°. mdpi.com This indicates a non-planar arrangement in the solid state. Interestingly, the methoxy (B1213986) groups in this compound were observed to be nearly coplanar with the phenyl ring. mdpi.com

For a related compound, (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, the pyrrole ring is inclined to the phenyl ring by a dihedral angle of 44.94 (8)°. nih.gov In another example, 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile, the central pyrazole (B372694) ring forms dihedral angles of 42.71 (9)° and 61.34 (9)° with the phenyl and p-tolyl rings, respectively. nih.gov The dihedral angle between the two benzene (B151609) rings is 58.22 (9)°. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be used to model the potential energy surface associated with the rotation around the phenyl-pyrrole bond. Such calculations typically show that the planar conformation represents an energy maximum, while the most stable conformations (energy minima) occur at specific non-zero dihedral angles, often described as a "propeller-like" arrangement. researchgate.net For instance, relaxed potential energy scans for a similar aromatic amine showed energy minima at dihedral angles of approximately ±25° and ±155°. researchgate.net

Table 1: Selected Dihedral Angles in Phenyl-Pyrrole and Related Structures

| Compound | Rings | Dihedral Angle (°) | Reference |

| 2-(2,5-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | Phenyl and Pyrrole | 24.62(13) | mdpi.com |

| (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one | Phenyl and Pyrrole | 44.94 (8) | nih.gov |

| 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile | Pyrazole and Phenyl | 42.71 (9) | nih.gov |

| 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile | Pyrazole and p-tolyl | 61.34 (9) | nih.gov |

| 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile | Phenyl and p-tolyl | 58.22 (9) | nih.gov |

Polymorphism and Crystal Packing Studies

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of solid-state chemistry. mdpi.com Different polymorphs can exhibit distinct physical properties. The study of crystal packing reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions.

For derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine, different polymorphs were identified and distinguished by variations in their crystal packing, particularly through π-π and C-H···π interactions. researchgate.net Hirshfeld surface analysis is a useful tool to visualize and quantify these intermolecular contacts. researchgate.net

In the case of N-(1,3-thiazol-2-yl)benzamide, three polymorphs have been identified. mdpi.com While all three forms feature hydrogen-bonded dimers, the symmetry relating the molecules within the dimer differs. In one polymorph, the molecules are related by an inversion center, while in another, they are related by a two-fold rotation. mdpi.commdpi.com The third polymorph exhibits a combination of these arrangements. mdpi.com

The crystal packing of 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile is stabilized by van der Waals interactions, without the presence of classical hydrogen bonds. nih.gov

Hydrogen Bonding Networks in Solid State

Hydrogen bonding plays a crucial role in determining the supramolecular architecture of this compound and related compounds in the solid state. The pyrrole N-H group is a common hydrogen bond donor, while the nitrile group and other substituents can act as acceptors.

In crystals of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, molecules are linked by N-H···O hydrogen bonds, forming zigzag chains. nih.gov These chains are further connected by C-H···π interactions to create a three-dimensional network. nih.gov

Studies on 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives have shown that consistent bidentate hydrogen bonds form between the carboxylic acid groups of adjacent pyrrole subunits. rsc.org Small modifications to the phenyl ring can lead to the formation of one-dimensional ribbons, two-dimensional sheets, or three-dimensional networks. rsc.org

Chromatographic and Purity Assessment Techniques (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid technique for monitoring reaction progress and assessing the purity of a sample. researchgate.netscientificlabs.co.uk It operates on the principle of differential distribution of the sample components between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). researchgate.net For pyrrole derivatives, TLC is often used with visualization under UV light or by staining with reagents like vanillin (B372448) or potassium permanganate. rsc.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. rsc.org

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for separating and analyzing compounds. basicmedicalkey.com It utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase. basicmedicalkey.com For pyrrole-containing compounds, reverse-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-coated silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with additives like formic acid or phosphoric acid to control the pH and improve peak shape. sielc.comnih.gov Detection is typically achieved using a UV-Vis detector. oatext.com Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent development that uses smaller particle sizes in the column, allowing for faster and more efficient separations. oatext.com HPLC methods can be developed to determine the chemical stability of pyrrole derivatives under various conditions. oatext.com

Table 2: Chromatographic Data for Pyrrole Derivatives

| Compound/Matrix | Technique | Stationary Phase | Mobile Phase | Detection | Reference |

| 2-Methyl-5-phenyl-1H-pyrrole | TLC | Silica gel | PE : Et2O 19:1 | UV, vanillin | rsc.org |

| 2-Methyl-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrole | TLC | Silica gel | PE : EtOAc 19:1 | UV, vanillin | rsc.org |

| 1-(1-Carboxy-ethyl)-5-(4-chloro-phenyl)-2-methyl-1H-pyrrole-3-carboxylic acid ethyl ester | UHPLC | BDS HYPERSIL C18 | Potassium dihydrogen phosphate (B84403) (pH 3.0, 0.02 M) and acetonitrile (gradient) | UV/Vis at 225 nm | oatext.com |

| 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxaldehyde | HPLC | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified | sielc.com |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure compound. This information is crucial for confirming the molecular formula of a newly synthesized compound. The experimentally determined percentages of each element are compared to the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

For various derivatives of this compound, elemental analysis has been reported as a key characterization method. The results are typically presented as "Anal. Calcd for CxHyNz: C, %; H, %; N, %. Found: C, %; H, %; N, %."

Table 3: Elemental Analysis Data for Selected Pyrrole Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 5-(4-Chlorophenyl)-2-[(2-hydroxyethyl)thio]-1H-pyrrole-3-carbonitrile | C13H11ClN2OS | C, 56.01; H, 3.98; Cl, 12.72; N, 10.05; S, 11.50 | C, 56.01; H, 3.95; Cl, 12.70; N, 10.08; S, 11.50 | nih.gov |

| 2-[(2-Hydroxyethyl)thio]-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile | C13H11N3O3S | C, 53.97; H, 3.83; N, 14.52; S, 11.08 | C, 53.93; H, 3.87; N, 14.55; S, 11.12 | nih.gov |

| 2,2′-Disulfanediylbis(5-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile) | C22H12Cl2N4S2 | C, 56.53; H, 2.59; Cl, 15.17; N, 11.99; S, 13.72 | C, 56.49; H, 2.61; Cl, 15.19; N, 11.95; S, 13.74 | nih.gov |

| 2,2′-Disulfanediylbis(5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile) | C22H12N6O4S2 | C, 54.09; H, 2.48; N, 17.20; S, 13.13 | C, 54.02; H, 2.50; N, 17.24; S, 13.13 | nih.gov |

| 1-(3,4-Dinitro-1H-pyrazol-5-yl)-3-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine | C6H4N12O4 | C, 23.38; H, 1.31; N, 54.54 | C, 22.79; H, 1.53; N, 54.58 | nih.gov |

Theoretical and Computational Investigations on 2 Phenyl 1h Pyrrole 3 Carbonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in exploring the electronic landscape of 2-phenyl-1H-pyrrole-3-carbonitrile. These methods allow for a detailed examination of the molecule's structure and electronic properties.

Density Functional Theory (DFT) Studies for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. These calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. researchgate.netmdpi.comnih.gov

Computational studies on related pyrrole (B145914) derivatives often utilize the B3LYP functional with a basis set like 6-31G(d,p) to perform these calculations. mdpi.com The results of such a hypothetical DFT study on this compound could yield the following optimized geometric parameters:

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(pyrrole)-C(phenyl) | 1.475 |

| Bond Length (Å) | C≡N | 1.158 |

| Bond Angle (°) | C-C-C (pyrrole ring) | 108.5 |

| Dihedral Angle (°) | Phenyl-Pyrrole | 25.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be distributed over the electron-rich pyrrole and phenyl rings, while the LUMO would likely be centered on the electron-withdrawing nitrile group and the pyrrole ring. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. DFT calculations can provide precise energy values for these orbitals. researchgate.netresearchgate.net

| Molecular Orbital | Calculated Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.20 | Electron-donating ability |

| LUMO | -1.85 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.35 | Chemical reactivity and stability |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational flexibility in different environments, such as in a solvent or interacting with a biological target. researchgate.netresearchgate.net These simulations can reveal how the molecule changes its shape and how stable different conformations are over a period of time, which is crucial for understanding its behavior in a dynamic system.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT, can be employed to elucidate the plausible reaction mechanisms for the synthesis of this compound. mdpi.com By calculating the energies of reactants, transition states, and products, a detailed energy profile of a proposed reaction pathway can be constructed. This helps in understanding the feasibility of a reaction and identifying the rate-determining steps. For instance, a plausible mechanism for the synthesis of related pyrrole compounds involves a sequence of addition, cyclization, and elimination reactions, and the energy barriers for each step can be computationally determined. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physical, chemical, or biological properties. While direct QSPR studies on this compound are not widely reported, the principles of QSPR can be applied to this class of compounds.

The computational data obtained from DFT calculations, such as electronic properties (HOMO-LUMO energies, dipole moment) and molecular descriptors (molecular weight, surface area), can be used as variables in a QSPR model. Such models could then be used to predict properties like solubility, melting point, or even biological activity for a series of related pyrrole derivatives. This approach is closely related to Structure-Activity Relationship (SAR) studies, which have been used to optimize the biological activity of similar pyrrole compounds by modifying their chemical structure. nih.govacs.org

Computational Approaches to Molecular Recognition and Intermolecular Interactions (excluding biological outcomes)

The study of molecular recognition and intermolecular interactions for a molecule like this compound would computationally involve analyzing its structure, electron distribution, and the non-covalent forces it can form. Key computational methods for this analysis include Density Functional Theory (DFT), Hirshfeld surface analysis, and examination of the molecule's electrostatic potential.

Density Functional Theory (DFT) for Interaction Energies

DFT is a cornerstone of quantum chemical calculations used to predict the geometries, electronic structures, and energies of molecules. nih.gov To investigate intermolecular interactions, researchers typically model a dimer or a small cluster of molecules. By calculating the total energy of the dimer and subtracting the energies of the individual, isolated molecules (monomers), one can determine the interaction energy.

A basis set superposition error (BSSE) correction is often applied to obtain more accurate interaction energies. Studies on similar pyrrole derivatives have used this approach to understand the strength of different types of interactions. For example, DFT calculations on carbonyl-substituted pyrroles have shown that hydrogen bonds involving the pyrrole N-H group (N-H···O) are significantly stronger and more stabilizing than those involving C-H groups (C-H···O). mdpi.com For this compound, DFT could be used to compare the energies of various possible dimers, such as those formed by N-H···N≡C hydrogen bonds or π-π stacking between the phenyl and pyrrole rings.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside and outside the surface is used to create a color-coded map that highlights different types of intermolecular contacts.

Key outputs of this analysis include:

dnorm surfaces: These maps use a red-white-blue color scheme where red spots indicate close intermolecular contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts. mdpi.com

2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The percentage contribution of different types of interactions (e.g., H···H, C···H, O···H) to the total crystal packing can be calculated from these plots.

For analogous pyrrole compounds, Hirshfeld analysis has revealed the dominant role of specific interactions. nih.gov For instance, in one hydrated pyrrole derivative, H···H, C···H, and O···H interactions were found to be the most significant, contributing 49.4%, 23.2%, and 20.0% to the crystal packing, respectively. nih.gov A similar analysis for this compound would quantify the contributions of its potential interactions, such as those involving the nitrile group and the aromatic rings.

| Interaction Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents contacts between hydrogen atoms, typically the most abundant type of contact. |

| C···H / H···C | ~20-25% | Indicates C-H···π interactions or other contacts involving carbon and hydrogen. |

| N···H / H···N | ~10-15% | Crucial for identifying hydrogen bonds, such as the N-H···N≡C interaction. |

| C···C | ~3-5% | Suggests the presence of π-π stacking interactions between aromatic rings. |

| Other | <5% | Minor contributions from other atom-atom contacts. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It is plotted onto the molecule's electron density surface, with colors indicating the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would likely show:

A region of strong negative potential (red) around the nitrogen atom of the cyano group, making it a prime hydrogen bond acceptor site.

A region of positive potential (blue) around the hydrogen atom attached to the pyrrole nitrogen (N-H), identifying it as a key hydrogen bond donor site.

The delocalized π-systems of the phenyl and pyrrole rings would show intermediate potentials, capable of participating in π-π and C-H···π interactions. nih.gov

These computational tools, when applied to this compound, would provide a detailed picture of its interaction landscape, guiding the rational design of new materials where specific molecular arrangements are desired.

Advanced Applications of 2 Phenyl 1h Pyrrole 3 Carbonitrile in Non Biological Domains

Building Blocks for Complex Organic Synthesis

The strategic placement of functional groups on the 2-phenyl-1H-pyrrole-3-carbonitrile scaffold makes it an ideal precursor for intricate organic transformations. The pyrrole (B145914) ring's N-H group, the reactive positions on the heterocyclic ring, and the versatile cyano group can all be selectively targeted to build diverse and complex molecules. nih.govacs.org This adaptability has established the pyrrole core as a privileged structure in modern organic synthesis. researchgate.net

The this compound framework is a cornerstone for the synthesis of a multitude of advanced heterocyclic systems. Through multi-component reactions and other synthetic strategies, chemists can readily introduce additional complexity and functionality. researchgate.netrsc.org For instance, the core structure is amenable to reactions that build fused ring systems or introduce diverse substituents, leading to novel scaffolds with unique properties. acs.org One-pot, three-component reactions starting from precursors like α-hydroxyketones and oxoacetonitriles can yield highly functionalized pyrroles, demonstrating the modularity of such synthetic approaches. nih.gov The cyano group is particularly useful as it can be transformed into other functional groups like aldehydes, amides, or carboxylic acids, which then serve as handles for further structural modifications. nih.gov

These transformations are crucial for creating libraries of compounds for various applications. The ability to systematically alter the substitution pattern around the pyrrole core allows for the fine-tuning of the resulting molecule's properties. mdpi.com

Table 1: Examples of Heterocyclic Scaffolds Derived from Pyrrole Precursors

| Starting Material Type | Reaction Type | Resulting Scaffold | Reference |

| α-hydroxyketones, oxoacetonitriles, anilines | Three-component condensation | N-substituted 2,3,5-functionalized pyrroles | nih.gov |

| Nitroepoxides, amines, malononitrile (B47326) | Multi-component reaction | N-substituted 2-amino-3-cyano pyrroles | rsc.org |

| 2-phenyl-1H-pyrrole-3-carboxamide | Scaffold functionalization | Substituted 1H-pyrrolo[3,2-c]quinolines | acs.org |

| 2-acylpyrrole | Chlorination | α-chlorinated 2-acylpyrroles | researchgate.net |

| Benzaldehydes and N-H pyrroles | Metal-free benzoylation | 2-Benzoylpyrrole derivatives | researchgate.net |

Precursors for Polymeric and Advanced Materials

The pyrrole nucleus is a fundamental component in the design of advanced polymeric materials, particularly conjugated polymers. nih.gov The inherent aromaticity and electron-rich nature of the pyrrole ring allow for the creation of materials with interesting electronic and optical properties. While direct polymerization of this compound is not widely reported, its derivatives are excellent candidates for creating structured supramolecular assemblies and polymers.

For example, derivatives such as 1-phenyl-1H-pyrrole-2,5-dicarboxylic acids have been shown to form extensive one-, two-, and three-dimensional networks in the solid state through hydrogen bonding. rsc.org This demonstrates the potential of the pyrrole scaffold to act as a versatile hydrogen-bonding motif for the construction of crystalline solids and coordination polymers. rsc.org The functional groups of this compound can be modified to create monomers suitable for various polymerization techniques, leading to materials with applications in diverse fields of materials science.

Table 2: Potential Polymer Precursors from this compound Derivatives

| Precursor Functionalization | Polymerization Pathway | Potential Polymer Type |

| Conversion of nitrile to carboxylic acid or amine | Condensation polymerization | Polyamides, Polyimides |

| N-H functionalization with polymerizable groups | Chain-growth polymerization | Substituted polypyrroles |

| Introduction of diol or diacid functionalities | Step-growth polymerization | Polyesters |

Materials Science Applications

The unique electronic and photophysical properties of pyrrole-containing molecules make them highly sought after in materials science. The ability to tune these properties through synthetic modification of the pyrrole core, as seen with this compound, is a key driver of its application in this field. eurekaselect.com

Pyrrole-based compounds are integral to the development of organic electronic materials. nih.gov Their utility in optoelectronics and as organic semiconductors stems from the delocalized π-electron system of the pyrrole ring. This system can be extended through conjugation with substituents like the phenyl group in this compound, allowing for the tuning of the material's band gap and charge transport properties. Such compounds are explored for use in applications like Organic Photo-Voltaics (OPVs). ambeed.com The presence of the electron-withdrawing nitrile group further modifies the electronic characteristics, making this scaffold a versatile platform for designing new materials for electronic devices.

One of the most significant applications of pyrrole derivatives is in the synthesis of functional dyes, most notably BODIPY (boron-dipyrromethene) dyes. researchgate.netmdpi.com These dyes are renowned for their sharp absorption and emission peaks, high molar extinction coefficients, and generally high fluorescence quantum yields. nih.govfrontiersin.org The core structure of a BODIPY dye is formed by the condensation of two pyrrole units, which are then complexed with a BF₂ unit. nih.gov

2-Arylpyrroles, such as this compound, are valuable precursors for creating meso-substituted BODIPY dyes. researchgate.netmdpi.com The synthesis typically involves the reaction of the pyrrole with an aldehyde or a similar carbonyl compound, followed by oxidation and complexation with a boron source like BF₃•(OEt)₂. nih.gov The substituents on the pyrrole rings and at the meso-position of the BODIPY core have a profound impact on the photophysical properties of the dye, allowing for the creation of a wide range of fluorescent labels and sensors. nih.gov The use of different pyrrole building blocks provides a modular approach to fine-tune the resulting dye's color and fluorescence characteristics. nih.gov

Table 3: Representative BODIPY Dyes Derived from Pyrrole Precursors

| Pyrrole Precursor | Condensation Partner | Resulting BODIPY Derivative | Key Feature | Reference |

| 2,4-Dimethylpyrrole | Pyridine-2-carbaldehyde | 1,3,5,7-Tetramethyl-8-(2-pyridyl)-BODIPY | Pyridyl-substituted BODIPY | nih.gov |

| 2,4-Dimethylpyrrole | Pyridine-3-carbaldehyde | 1,3,5,7-Tetramethyl-8-(3-pyridyl)-BODIPY | Isomeric pyridyl-substituted BODIPY | nih.gov |

| Substituted Pyrroles | Various Aldehydes | Dipyrrolemethanes (BODIPY precursors) | Modular synthesis of diverse dipyrrolemethanes | nih.gov |

| Unsubstituted Pyrrole | Benzaldehyde | meso-Phenyl BODIPY | Core structure for fluorescent molecular rotors | frontiersin.org |

Catalysis and Ligand Design in Organic Reactions

The structural features of this compound make it an attractive scaffold for the design of novel ligands for transition-metal catalysis. researchgate.netchemscene.com The nitrogen atom within the pyrrole ring and the nitrogen of the nitrile group can both act as potential coordination sites for metal ions. By modifying the substituents on the pyrrole ring, it is possible to create ligands with tailored steric and electronic properties.

The development of new catalysts is a key area of chemical research, and pyrrole-containing ligands have been employed in various catalytic transformations. eurekaselect.com The synthesis of pyrrole derivatives is itself often achieved through transition-metal catalysis, highlighting the intimate relationship between pyrrole chemistry and catalysis. researchgate.net The versatility of the this compound scaffold allows for the synthesis of a wide range of potential ligands that could find use in asymmetric synthesis and other catalytic processes that are fundamental to chemical manufacturing. chemscene.com

Agrochemical Development (as synthetic intermediates for pesticides/herbicides, without discussing efficacy/toxicity)

The structural framework of this compound serves as a significant building block, or intermediate, in the synthesis of more complex molecules for the agrochemical sector. semanticscholar.org The inherent reactivity of the pyrrole ring and the versatility of the cyano group allow for the systematic development of novel compounds intended for agricultural applications. nih.gov

Research in this area often focuses on using the pyrrole-3-carbonitrile core to construct libraries of new chemical entities. One synthetic approach involves the reaction of phenacyl malononitrile derivatives with various sulfur-containing nucleophiles to create a range of 5-aryl-pyrrole-3-carbonitriles. nih.govacs.org For instance, the reaction with 2-aminoethanethiol hydrochloride or 2-mercaptoethanol (B42355) yields derivatives where a functionalized thioether group is introduced at the 2-position of the pyrrole ring. nih.govacs.org These syntheses demonstrate how the core structure can be readily modified to produce diverse derivatives.

The following table details examples of such synthetic intermediates built upon the 5-aryl-1H-pyrrole-3-carbonitrile scaffold.

| Compound Name | Molecular Formula | Precursors | Reference |

| 2-[(2-Aminoethyl)thio]-5-phenyl-1H-pyrrole-3-carbonitrile | C₁₃H₁₃N₃S | Phenacyl malononitrile, 2-aminoethanethiol hydrochloride | nih.govacs.org |

| 5-(4-Chlorophenyl)-2-[(2-hydroxyethyl)thio]-1H-pyrrole-3-carbonitrile | C₁₃H₁₁ClN₂OS | (4-Chlorophenacyl)malononitrile, 2-mercaptoethanol | nih.govacs.org |

| 2,2′-Disulfanediylbis(5-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile) | C₂₂H₁₂Cl₂N₄S₂ | (4-Chlorophenacyl)malononitrile, Hydrogen sulfide (B99878) | nih.govacs.org |

Furthermore, the pyrrole-3-carbonitrile skeleton is a key component in the development of other classes of potential agrochemicals. For example, the synthesis of various 2-alkyl-4-bromo-5-(trifluoromethyl)pyrrole-3-carbonitriles has been explored for fungicidal research. mdpi.com These examples underscore the role of this compound and its analogues as foundational intermediates, providing a versatile platform for the generation of new molecules in the ongoing search for innovative agricultural products.

Advanced Chemical Probes and Reagents

A chemical probe is a highly characterized small molecule used to study the function of specific proteins in biochemical and cellular assays. nih.govdeakin.edu.au These tools are instrumental in biomedical research and drug discovery, allowing for the rapid and reversible modulation of a protein's function. deakin.edu.au The this compound scaffold has emerged as a valuable starting point for the rational design of such advanced chemical probes and reagents.